molecular formula C7H8N2OS B066408 6-Methoxypyridine-3-carbothioamide CAS No. 175277-49-3

6-Methoxypyridine-3-carbothioamide

Cat. No.: B066408
CAS No.: 175277-49-3
M. Wt: 168.22 g/mol
InChI Key: YAKXWVMVPOHRGZ-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-carbothioamide is an aromatic ether with the molecular formula C(_7)H(_8)N(_2)OS. It is characterized by a methoxy group attached to the sixth position of a pyridine ring and a carbothioamide group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-3-carbothioamide typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the carbothioamide derivative. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The scalability of the synthesis is facilitated by the availability of starting materials and the robustness of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives .

Scientific Research Applications

6-Methoxypyridine-3-carbothioamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-3-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

  • 6-Methoxypyridine-3-carboxamide
  • 6-Methoxypyridine-3-carboxylic acid
  • 6-Methoxypyridine-3-thiol

Comparison: 6-Methoxypyridine-3-carbothioamide is unique due to the presence of both a methoxy and a carbothioamide group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications .

Properties

IUPAC Name

6-methoxypyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-10-6-3-2-5(4-9-6)7(8)11/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKXWVMVPOHRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372595
Record name 6-methoxypyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-49-3
Record name 6-methoxypyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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